M-TriDAP: An In-Depth Technical Guide to its Mechanism of Action
M-TriDAP: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
M-TriDAP (MurNAc-L-Ala-γ-D-Glu-mDAP) is a muramyl tripeptide containing diaminopimelic acid (DAP). It is a component of peptidoglycan, a major cell wall constituent of most bacteria, and is particularly abundant in Gram-negative bacteria. As an immunomodulatory molecule, M-TriDAP is recognized by the innate immune system, triggering a cascade of signaling events that lead to the production of inflammatory cytokines and the activation of host defense mechanisms. This technical guide provides a comprehensive overview of the mechanism of action of M-TriDAP, detailing the signaling pathways involved, experimental protocols for its study, and quantitative data on its activity.
Core Mechanism of Action: NOD1/NOD2 Recognition and Downstream Signaling
M-TriDAP is primarily recognized by the intracellular pattern recognition receptor (PRR) Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2] To a lesser extent, it can also be sensed by NOD2.[1][2] This recognition initiates a signaling cascade that results in the activation of pro-inflammatory transcription factors.
The core signaling pathway is as follows:
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Ligand Recognition: M-TriDAP, once inside the cell, is bound by the leucine-rich repeat (LRR) domain of NOD1 (and to a lesser extent, NOD2).
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Conformational Change and Oligomerization: Ligand binding induces a conformational change in the NOD receptor, leading to its oligomerization.
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Recruitment of RIP2: The activated NOD receptor recruits the serine/threonine kinase RIP2 (also known as RICK or CARDIAK) via a homophilic interaction between their respective caspase activation and recruitment domains (CARD).
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Signal Amplification: The recruitment of RIP2 leads to its autophosphorylation and subsequent polyubiquitination.
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Activation of Downstream Pathways: Polyubiquitinated RIP2 acts as a scaffold to recruit and activate downstream signaling complexes, primarily the IKK complex (leading to NF-κB activation) and the TAK1 complex (leading to MAPK activation).
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Gene Expression: The activation of NF-κB and MAPK pathways results in the translocation of these transcription factors to the nucleus and the subsequent expression of genes encoding inflammatory cytokines (e.g., TNF-α, IL-6, IL-8), chemokines, and antimicrobial peptides.[1][2]
Signaling Pathway Visualization
Caption: M-TriDAP Signaling Pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of M-TriDAP on various cellular responses as reported in the literature.
| Cell Line | Readout | M-TriDAP Concentration | Result | Reference |
| A549 (Lung Epithelial) | IL-8+ cells (Flow Cytometry) | 50 µM | 3.35-fold increase compared to untreated control | [3] |
| A549 (Lung Epithelial) | ISG15 mRNA expression (qPCR) | Not Specified | 148-fold increase compared to untreated control at 8 hours | [4] |
| HEK293 | NF-κB activation (β-galactosidase reporter) | 0.5 µg/ml | Significant increase in NF-κB dependent gene expression | [5] |
| Cell Line | Readout | M-TriDAP Treatment | Result | Reference |
| A549-Dual | NF-κB pathway activation (QUANTI-Luc assay) | 24 hours | Activation of the NF-κB pathway | [4] |
| A549-Dual | ISRE pathway activation (QUANTI-Luc assay) | 24 hours | Activation of the ISRE pathway | [4] |
Experimental Protocols
NF-κB Activation in HEK-Blue™ hNOD1/hNOD2 Cells
This protocol describes the use of HEK-Blue™ hNOD1 or hNOD2 cells, which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
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HEK-Blue™ hNOD1 or HEK-Blue™ hNOD2 cells (InvivoGen)
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DMEM, 4.5 g/l glucose, 2 mM L-glutamine, 10% heat-inactivated fetal bovine serum (FBS), 100 µg/ml Normocin™, Pen-Strep (50 U/ml-50 µg/ml)
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HEK-Blue™ Selection (InvivoGen)
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M-TriDAP (InvivoGen, working concentration 100 ng/ml - 10 µg/ml)
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QUANTI-Blue™ Solution (InvivoGen)
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96-well plates
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Spectrophotometer (620-655 nm)
Procedure:
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Cell Culture: Culture HEK-Blue™ hNOD1 or hNOD2 cells in growth medium supplemented with HEK-Blue™ Selection. Passage cells every 3-4 days.
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Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 104 cells per well in 180 µl of growth medium.
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Stimulation: Add 20 µl of M-TriDAP at various concentrations to the wells. Include a negative control (medium only) and a positive control (e.g., a known NOD1/2 agonist).
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Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
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SEAP Detection:
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Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.
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Add 180 µl of QUANTI-Blue™ Solution to a new 96-well flat-bottom plate.
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Transfer 20 µl of the cell culture supernatant from the stimulated plate to the corresponding wells of the plate containing QUANTI-Blue™ Solution.
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Incubate at 37°C for 1-3 hours.
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Data Analysis: Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The OD is directly proportional to the level of NF-κB activation.
Caption: HEK-Blue™ NF-κB Reporter Assay Workflow.
Cytokine Quantification by ELISA
This protocol outlines the general steps for measuring M-TriDAP-induced cytokine production from immune or epithelial cells.
Materials:
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Target cells (e.g., A549, THP-1, or primary macrophages)
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Appropriate cell culture medium
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M-TriDAP
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96-well cell culture plates
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ELISA kit for the cytokine of interest (e.g., human IL-8, TNF-α)
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Microplate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
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Stimulation: Replace the medium with fresh medium containing various concentrations of M-TriDAP. Include a negative control (medium only).
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Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
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Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
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ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:
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Adding standards and samples to the antibody-coated plate.
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Incubating and washing the plate.
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Adding a detection antibody.
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Incubating and washing.
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Adding a substrate and stopping the reaction.
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Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Conclusion
M-TriDAP is a potent activator of the innate immune system, primarily through the NOD1 signaling pathway. Its ability to induce NF-κB and MAPK activation leads to the production of a range of inflammatory mediators. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of M-TriDAP's immunostimulatory activity. A thorough understanding of its mechanism of action is crucial for researchers and drug development professionals exploring its potential as a vaccine adjuvant, immunotherapeutic agent, or its role in infectious and inflammatory diseases.
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. invivogen.com [invivogen.com]
- 3. biocompare.com [biocompare.com]
- 4. Nucleotide-Binding Oligomerization Domain 1 (NOD1) Agonists Prevent SARS-CoV-2 Infection in Human Lung Epithelial Cells through Harnessing the Innate Immune Response [mdpi.com]
- 5. A In Vitro and In Vivo Study of the Ability of NOD1 Ligands to Activate the Transcriptional Factor NF-kB - PMC [pmc.ncbi.nlm.nih.gov]
